molecular formula C17H23N5O2S B6784357 N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide

N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B6784357
M. Wt: 361.5 g/mol
InChI Key: ITGFRWPZJXDRJG-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-11-19-15(24-21-11)13-7-8-22(10-13)17(23)20-16-18-9-14(25-16)12-5-3-2-4-6-12/h9,12-13H,2-8,10H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGFRWPZJXDRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)C(=O)NC3=NC=C(S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with cyclohexylamine and a suitable thioamide, the thiazole ring is formed through a cyclization reaction.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized from a precursor such as a nitrile oxide, which reacts with an appropriate dipolarophile.

    Pyrrolidine Ring Construction: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates with the pyrrolidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the oxadiazole ring.

Uniqueness

The uniqueness of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and the resulting biological activity. The cyclohexyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

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